3-Cyclopropoxy-4-fluoro-5-(methylthio)pyridine
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Overview
Description
3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, fluoropyridine, and methylthiol in the presence of a base and a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-fluoro-4-(methylthio)pyridine: Similar structure but with a different position of the methylthio group.
2,3-Dichloro-5-(methylsulfanyl)pyridine: Contains chlorine atoms instead of fluorine and cyclopropoxy groups.
Uniqueness
3-Cyclopropoxy-4-fluoro-5-(methylsulfanyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluoro-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10FNOS/c1-13-8-5-11-4-7(9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
WIACMYXHXXWOGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)OC2CC2)F |
Origin of Product |
United States |
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